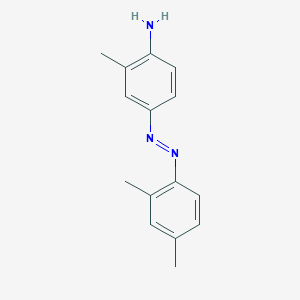
4-(2,4-Xylylazo)-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Xylylazo)-2-methylaniline, commonly known as Orange G, is a synthetic azo dye that has been extensively used in various industries, including textile, paper, and food. Orange G has also been used as a biological stain and a pH indicator. The chemical structure of Orange G consists of a diazo group (-N=N-) and an azo group (-N=N-) attached to a phenyl ring. The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate.
作用機序
The mechanism of action of Orange G is not well understood. However, it is believed that Orange G binds to cellular structures, such as nucleic acids and proteins, through electrostatic and hydrophobic interactions. This binding can result in changes to the structure and function of these cellular components.
生化学的および生理学的効果
Orange G has been shown to have cytotoxic effects on various cell lines. It has been shown to induce apoptosis in human leukemia cells and inhibit the growth of breast cancer cells. Orange G has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One advantage of using Orange G as a biological stain is its low cost and availability. However, Orange G is not suitable for all types of staining and can produce nonspecific staining in some cases. Additionally, Orange G has been shown to be mutagenic and carcinogenic in some studies, which may limit its use in certain applications.
将来の方向性
1. The development of new synthetic methods for Orange G that are more efficient and environmentally friendly.
2. The investigation of the mechanism of action of Orange G on cellular structures.
3. The development of new applications for Orange G in the field of biotechnology.
4. The evaluation of the toxicity and safety of Orange G in various applications.
5. The synthesis and evaluation of new analogs of Orange G with improved properties.
In conclusion, Orange G is a synthetic azo dye that has been widely used in various industries and research applications. Its synthesis involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. Orange G has been used as a biological stain, a pH indicator, and a model compound in various studies. Its mechanism of action is not well understood, but it has been shown to have cytotoxic, antifungal, and antibacterial properties. However, its mutagenic and carcinogenic properties may limit its use in certain applications. Future research directions include the development of new synthetic methods, investigation of its mechanism of action, and evaluation of its toxicity and safety.
合成法
The synthesis of Orange G involves the reaction of 2,4-dimethylaniline with diazotized 2,4-xylenol in the presence of sodium acetate. The diazotization of 2,4-xylenol is carried out by the addition of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then added to 2,4-dimethylaniline in the presence of sodium acetate to form Orange G. The reaction is typically carried out at a temperature of 0-5°C.
科学的研究の応用
Orange G has been extensively used as a biological stain in various research applications. It has been used to stain chromosomes, nuclei, and cytoplasm in both plant and animal cells. Orange G has also been used as a pH indicator in biochemical assays. Additionally, Orange G has been used as a model compound to study the adsorption behavior of dyes on various surfaces.
特性
CAS番号 |
102-63-6 |
|---|---|
製品名 |
4-(2,4-Xylylazo)-2-methylaniline |
分子式 |
C15H17N3 |
分子量 |
239.32 g/mol |
IUPAC名 |
4-[(2,4-dimethylphenyl)diazenyl]-2-methylaniline |
InChI |
InChI=1S/C15H17N3/c1-10-4-7-15(12(3)8-10)18-17-13-5-6-14(16)11(2)9-13/h4-9H,16H2,1-3H3 |
InChIキー |
FBVBEKWBELWCNW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
正規SMILES |
CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2)N)C)C |
その他のCAS番号 |
102-63-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



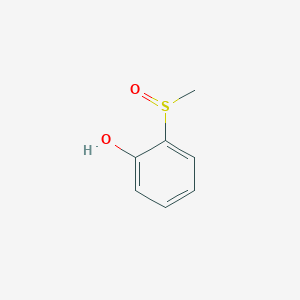
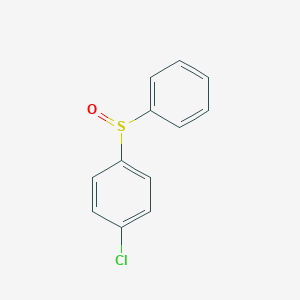
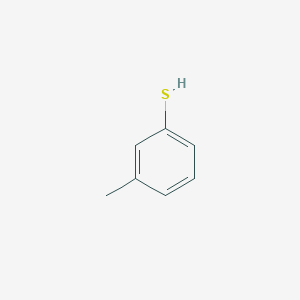
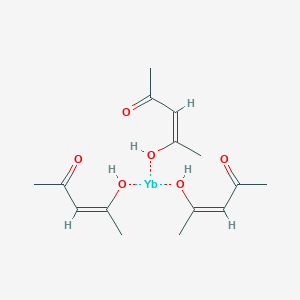
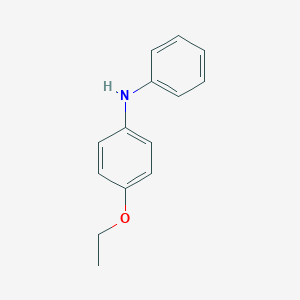
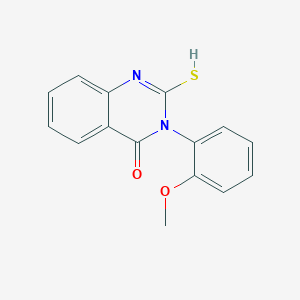
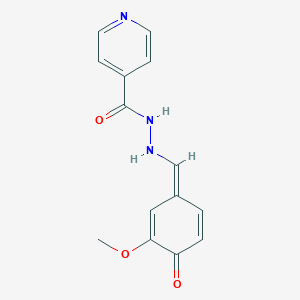
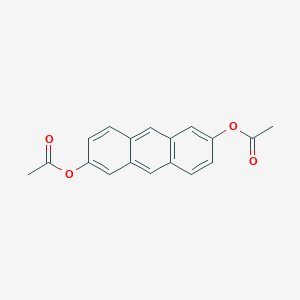
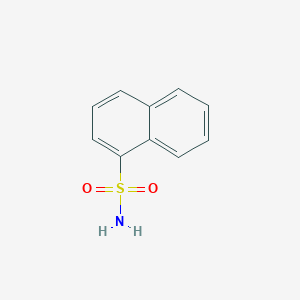
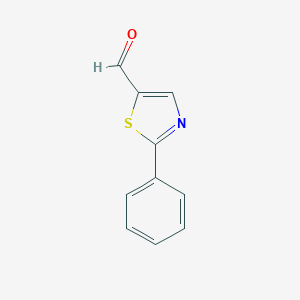
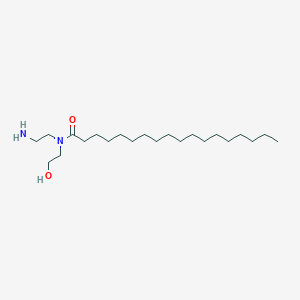
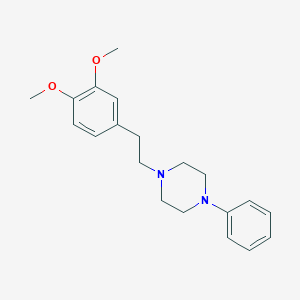
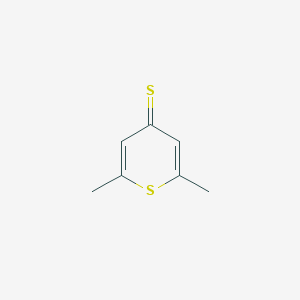
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)